![molecular formula C30H33ClN6O2 B8075422 2-amino-N-[(1R)-2-(1H-indol-3-yl)-1-[4-[(4-methoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]ethyl]acetamide;hydrochloride](/img/structure/B8075422.png)
2-amino-N-[(1R)-2-(1H-indol-3-yl)-1-[4-[(4-methoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]ethyl]acetamide;hydrochloride
Vue d'ensemble
Description
Le chlorhydrate de JMV 2959 est un composé connu pour son rôle d'antagoniste du récepteur de la sécrétagogue de l'hormone de croissance de type 1aIl est particulièrement reconnu pour sa capacité à inhiber le récepteur de la sécrétagogue de l'hormone de croissance de type 1a, ce qui en fait un outil précieux dans la recherche scientifique .
Méthodes De Préparation
La synthèse du chlorhydrate de JMV 2959 implique plusieurs étapes, commençant par la préparation de la structure de base, qui comprend un cycle 1,2,4-triazole. La voie de synthèse comprend généralement les étapes suivantes :
Formation du cycle 1,2,4-triazole : Ceci est réalisé par la réaction de précurseurs appropriés dans des conditions contrôlées.
Fonctionnalisation du cycle triazole :
Assemblage final et purification : Le produit final est obtenu par une série d'étapes de purification, y compris la cristallisation et la chromatographie.
Les méthodes de production industrielle du chlorhydrate de JMV 2959 sont similaires à la synthèse en laboratoire, mais elles sont adaptées pour répondre aux demandes commerciales. Ces méthodes impliquent souvent l'optimisation des conditions de réaction afin d'améliorer le rendement et de réduire les coûts de production.
Analyse Des Réactions Chimiques
Le chlorhydrate de JMV 2959 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène du composé.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène du composé.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.
Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .
4. Applications de la recherche scientifique
Le chlorhydrate de JMV 2959 a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme réactif dans diverses réactions chimiques pour étudier les propriétés et le comportement du récepteur de la sécrétagogue de l'hormone de croissance de type 1a.
Biologie : Il est utilisé pour étudier les effets biologiques de l'inhibition du récepteur de la sécrétagogue de l'hormone de croissance de type 1a, y compris son impact sur la libération de l'hormone de croissance et les processus métaboliques.
Médecine : Il a des applications thérapeutiques potentielles dans le traitement des affections liées à des taux anormaux d'hormone de croissance, telles que l'acromégalie et le déficit en hormone de croissance.
5. Mécanisme d'action
Le chlorhydrate de JMV 2959 exerce ses effets en se liant au récepteur de la sécrétagogue de l'hormone de croissance de type 1a, inhibant ainsi son activité. Cette inhibition empêche le récepteur d'interagir avec son ligand naturel, la ghréline, qui est responsable de la stimulation de la libération de l'hormone de croissance. En bloquant cette interaction, le chlorhydrate de JMV 2959 réduit efficacement la libération de l'hormone de croissance et module divers processus physiologiques régulés par cette hormone .
Applications De Recherche Scientifique
JMV 2959 hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions to study the properties and behavior of the growth hormone secretagogue receptor type 1a.
Biology: It is used to study the biological effects of inhibiting the growth hormone secretagogue receptor type 1a, including its impact on growth hormone release and metabolic processes.
Medicine: It has potential therapeutic applications in the treatment of conditions related to abnormal growth hormone levels, such as acromegaly and growth hormone deficiency.
Mécanisme D'action
JMV 2959 hydrochloride exerts its effects by binding to the growth hormone secretagogue receptor type 1a, thereby inhibiting its activity. This inhibition prevents the receptor from interacting with its natural ligand, ghrelin, which is responsible for stimulating the release of growth hormone. By blocking this interaction, JMV 2959 hydrochloride effectively reduces the release of growth hormone and modulates various physiological processes regulated by this hormone .
Comparaison Avec Des Composés Similaires
Le chlorhydrate de JMV 2959 est unique par sa forte affinité et sa spécificité pour le récepteur de la sécrétagogue de l'hormone de croissance de type 1a. Des composés similaires comprennent :
Hexaréline : Un agoniste du récepteur de la sécrétagogue de l'hormone de croissance qui stimule la libération de l'hormone de croissance.
MK-677 : Un agoniste du récepteur de la sécrétagogue de l'hormone de croissance avec une durée d'action plus longue que le chlorhydrate de JMV 2959.
Le chlorhydrate de JMV 2959 se distingue par ses propriétés antagonistes, ce qui en fait un outil précieux pour étudier l'inhibition du récepteur de la sécrétagogue de l'hormone de croissance de type 1a.
Propriétés
IUPAC Name |
2-amino-N-[(1R)-2-(1H-indol-3-yl)-1-[4-[(4-methoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]ethyl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N6O2.ClH/c1-38-24-14-11-22(12-15-24)20-36-28(16-13-21-7-3-2-4-8-21)34-35-30(36)27(33-29(37)18-31)17-23-19-32-26-10-6-5-9-25(23)26;/h2-12,14-15,19,27,32H,13,16-18,20,31H2,1H3,(H,33,37);1H/t27-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRDZYKIVMLOJQ-HZPIKELBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=NN=C2C(CC3=CNC4=CC=CC=C43)NC(=O)CN)CCC5=CC=CC=C5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2C(=NN=C2[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)CN)CCC5=CC=CC=C5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



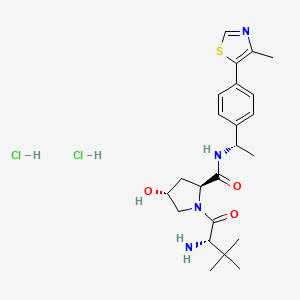
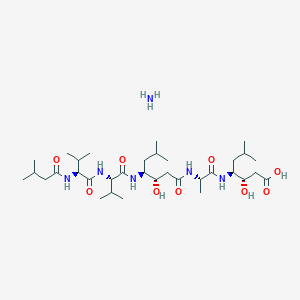
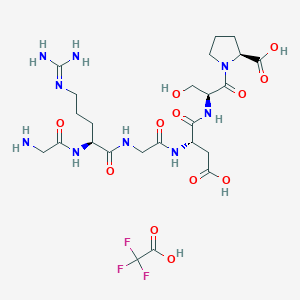
![[Des-Arg9]-Bradykinin acetate](/img/structure/B8075393.png)
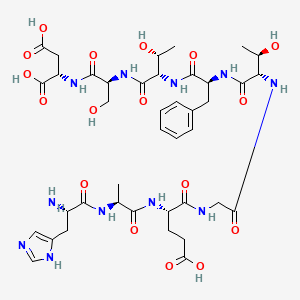
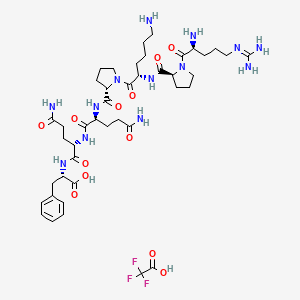
![[Sar1, Ile8]-Angiotensin II (TFA)](/img/structure/B8075408.png)
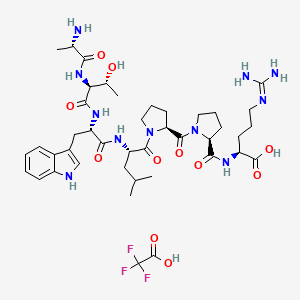
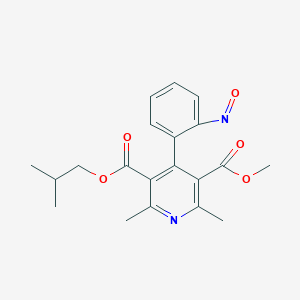
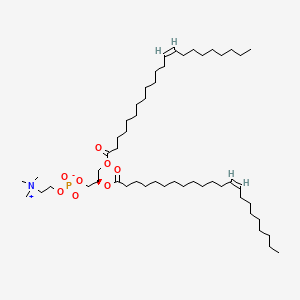
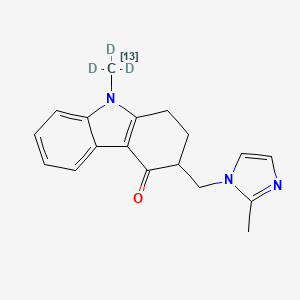
![8-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepine,dihydrochloride](/img/structure/B8075439.png)
![azane;[(2S,3R,4R,5S,6R)-2,5-dihydroxy-6-[[(2R,3R,4R,5S,6R)-6-(hydroxymethyl)-5-phosphonooxy-3-[[(3R)-3-tetradecanoyloxytetradecanoyl]amino]-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]oxymethyl]-3-[[(3R)-3-hydroxytetradecanoyl]amino]oxan-4-yl] (3R)-3-hydroxytetradecanoate](/img/structure/B8075441.png)
